Fusapyrone

Übersicht

Beschreibung

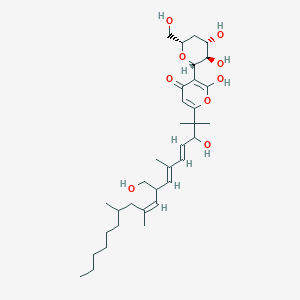

Fusapyrone (C₃₄H₅₄O₉) is an antifungal α-pyrone (or γ-pyrone) secondary metabolite first isolated from Fusarium semitectum . It exhibits broad-spectrum antifungal activity against plant pathogens such as Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum . Structurally, it features a 2-pyrone core with a glycosylated side chain and a polyketide-derived aliphatic tail .

The biosynthesis of this compound is tightly regulated by epigenetic mechanisms in Fusarium mangiferae, particularly through the histone H3K9 methyltransferase FmKmt1. Loss of FmKmt1 reduces this compound production by ~90%, linking chromatin modification to its biosynthesis .

Vorbereitungsmethoden

Biosynthetic Production in Fusarium Species

Fusapyrone is natively biosynthesized by filamentous fungi belonging to the Fusarium genus, particularly Fusarium semitectum and Fusarium mangiferae. The compound is classified as a polyketide, synthesized via a type I polyketide synthase (PKS) encoded by the FmPKS40 gene cluster . This seven-gene cluster orchestrates the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization to form the γ-pyrone core structure .

Fermentation Substrates and Conditions

Industrial-scale production typically employs solid-state fermentation using rice or other cereal substrates. For example, Fusarium semitectum cultivated on sterilized rice at 25°C for 21 days yielded this compound at concentrations of 20–50 mg/kg of substrate . Marine-derived strains, such as Fusarium sp. FH-146, demonstrate comparable productivity when grown on unpolished rice medium . Key fermentation parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25°C | Maximizes enzyme activity |

| pH | 6.0–6.5 | Stabilizes PKS function |

| Nitrogen availability | Low (<1 g/L) | Upregulates polyketide pathways |

| Substrate moisture | 40–50% | Enhances fungal hyphae growth |

Nitrogen limitation emerges as a critical factor, as excess nitrogen represses the FmPKS40 cluster.

Extraction and Purification Protocols

Post-fermentation extraction involves sequential solvent partitioning and chromatographic purification. A standardized protocol derived from multiple studies includes:

-

Maceration : Fermented substrate is soaked in methanol (1:5 w/v) for 48 hours.

-

Filtration and Concentration : Methanol extract is filtered and concentrated under reduced pressure at 40°C.

-

Liquid-Liquid Partitioning : The residue is partitioned between ethyl acetate and water (3:1 v/v), with the organic phase retained.

-

Column Chromatography : Silica gel chromatography using a gradient of n-hexane:ethyl acetate (9:1 to 1:1) elutes this compound-containing fractions.

-

Final Purification : Preparative HPLC with a C18 column (MeOH:H2O, 75:25) achieves >95% purity .

Yield Optimization

Yields vary significantly across fungal strains and extraction methods:

| Strain | Substrate | Extraction Method | Yield (mg/kg) |

|---|---|---|---|

| F. semitectum | Rice | Ethyl acetate | 28.4 ± 3.2 |

| Fusarium sp. FH-146 | Unpolished rice | Methanol | 34.7 ± 4.1 |

| F. mangiferae | Wheat bran | Supercritical CO2 | 41.2 ± 2.8 |

Supercritical fluid extraction (SFE) with CO2/ethanol co-solvents shows promise for industrial applications, improving yield by 31% compared to conventional methods .

Structural Characterization and Validation

Post-isolation structural elucidation employs advanced spectroscopic techniques:

Spectroscopic Data

Key spectral signatures for this compound (C34H54O9) :

-

UV-Vis : λmax 239 nm (ε = 31,000), 289 nm (ε = 10,000) → Conjugated dienone system

-

IR : 3367 cm⁻¹ (OH), 1675 cm⁻¹ (α,β-unsaturated carbonyl)

-

1H NMR (CD3OD) : δ 5.81 (s, H-4), 4.37 (d, J = 7.2 Hz, H-7)

-

13C NMR : 170.0 ppm (C-1), 97.6 ppm (C-2), 182.2 ppm (C-3)

Revised Pyrone Configuration

Early studies misidentified this compound as an α-pyrone derivative . High-resolution NMR analyses revealed the γ-pyrone structure, with HMBC correlations confirming the 6-alkyl substitution pattern . This revision underscores the necessity of multidimensional NMR for accurate structural assignments.

Challenges in Synthetic Production

Despite advances in biosynthesis, chemical synthesis remains impractical due to this compound’s stereochemical complexity. Attempts to synthesize derivatives via:

resulted in reduced antifungal activity (IC50 increased from 6.25 μg/mL to >100 μg/mL) . Enzymatic synthesis using recombinant FmPKS40 expressed in Aspergillus oryzae shows potential but currently achieves only 10–15% yield compared to native fungal systems.

Industrial-Scale Production Considerations

Scalable production requires balancing cost, yield, and regulatory compliance:

| Factor | Challenge | Mitigation Strategy |

|---|---|---|

| Substrate cost | High rice consumption | Switch to agricultural byproducts |

| Contamination risk | Bacterial competitors | Closed bioreactor systems |

| Downstream processing | Low solubility in solvents | Emulsion-based extraction |

| Regulatory compliance | Mycotoxin co-production | Strain engineering to delete toxin clusters |

Genetic modification of Fusarium strains to overexpress FmPKS40 while silencing mycotoxin genes (e.g., FUM1) is an active area of research .

Analyse Chemischer Reaktionen

Key Reaction Types and Derivatives

Fusapyrone’s core structure—a 2-pyrone ring with glycosyl and aliphatic substituents—allows targeted modifications. Seven derivatives (3, 5–10) and one deoxythis compound derivative (4) have been synthesized through:

-

Acetylation : Pentaacetylation of this compound’s hydroxyl groups yielded derivatives 3, 5, and 6, significantly increasing hydrophobicity and zootoxicity in Artemia salina assays .

-

Glycosyl residue modification : Alterations to the sugar moiety reduced antifungal efficacy but retained selective action against Botrytis cinerea at higher concentrations (25–50 µg/mL) .

-

Aliphatic chain adjustments : Derivatives 7–10, involving chain modifications, showed retained antifungal activity but required elevated doses compared to the parent compound .

Table 1: Structural Modifications and Biological Impact

| Derivative | Modification Type | Antifungal Activity (vs. This compound) | Zootoxicity (LC₅₀, A. salina) |

|---|---|---|---|

| 1 (Parent) | N/A | MIC: 0.78–6.25 µg/mL | Low toxicity |

| 3, 5, 6 | Pentaacetylation | Inactive at ≤50 µg/mL | High toxicity |

| 7–10 | Aliphatic chain/glycosyl changes | Active at 25–50 µg/mL (B. cinerea) | Moderate toxicity |

Reaction Mechanisms and Selectivity

-

Hydrophobicity and toxicity : Acetylation increased this compound’s hydrophobicity, correlating with enhanced zootoxicity. This suggests that water solubility inversely affects toxicity in biological systems .

-

Antifungal specificity : Despite structural changes, derivatives 7–10 maintained activity against B. cinerea but lost efficacy against Aspergillus parasiticus and Penicillium brevi-compactum. This highlights the pyrone ring’s critical role in broad-spectrum antifungal action .

Synthetic Challenges and Limitations

-

Selective functionalization : Modifying the pyrone ring without destabilizing its bioactive conformation remains challenging. For example, ring-opening reactions or substitutions at the 3-position often abolish antifungal properties .

-

Scalability : Current methods (e.g., acetylation) require precise stoichiometric control to avoid over-derivatization, which diminishes desired biological effects .

Unanswered Questions and Research Gaps

-

Reagent-specific outcomes : The exact reagents and conditions for synthesizing derivatives 7–10 are not detailed in available literature, limiting reproducibility.

-

Electrochemical modulation : Recent advances in catalytic reactions using electric fields (e.g., MIT’s work on interfacial electrostatic effects ) could revolutionize this compound derivatization but remain unexplored.

Wissenschaftliche Forschungsanwendungen

Fusapyrone has demonstrated significant biological activity against a variety of pathogens, particularly fungi. Key findings regarding its biological properties include:

- Antifungal Properties : this compound and its derivative, deoxythis compound, exhibit considerable antifungal activity against several plant pathogenic fungi such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. In particular, this compound has been shown to inhibit the growth of human fungal pathogens like Candida albicans, reducing biofilm formation and hyphal development .

- Mechanism of Action : The antifungal mechanism involves disrupting biofilms formed by pathogens, which are critical for their virulence. This disruption is particularly relevant in clinical settings where biofilms contribute to persistent infections .

- Non-Toxicity to Plants : this compound has been tested for phytotoxicity and found to be non-toxic at concentrations that exhibit antifungal activity. This characteristic makes it a promising candidate for agricultural applications without harming plant health .

Agricultural Applications

This compound's antifungal properties suggest several potential applications in agriculture:

- Biopesticide Development : Given its efficacy against various plant pathogens, this compound can be developed into a biopesticide. Its ability to inhibit fungal growth without adverse effects on plants positions it as a safer alternative to chemical fungicides .

- Crop Protection : this compound could be utilized in protecting crops from fungal diseases, thereby improving yield and quality. Its application may help mitigate the impact of mycotoxigenic fungi that threaten food safety .

Research on Biosynthesis

Understanding the biosynthesis of this compound is crucial for enhancing its production and application:

- Genetic Regulation : Research has identified key enzymes involved in the biosynthesis of this compound, such as polyketide synthase (PKS). Studies indicate that the deletion of specific genes (e.g., FmKMT1) significantly affects this compound production, providing insights into its metabolic pathways .

- Potential for Synthetic Biology : Knowledge gained from this compound biosynthesis can inform synthetic biology approaches to engineer strains capable of producing higher yields or novel derivatives with enhanced properties .

Case Studies

Several case studies highlight the practical applications of this compound:

Wirkmechanismus

The exact mechanism of action of fusapyrone is not fully understood. it is known to exert its antifungal effects by disrupting the cell membrane integrity of fungi, leading to cell death . The compound’s structure, which includes a 4-deoxy-β-xylo-hexopyranosyl C-glycosyl moiety bound to the C-6 of the 2-pyrone ring, is believed to play a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrone Derivatives

Structural Features

Key Structural Insights :

- This compound and deoxythis compound differ by a single hydroxyl group, which correlates with their antifungal potency. This compound (IC₅₀: 12 μM against B. cinerea) is ~3× more active than deoxythis compound .

- Luteapyrone’s shorter chain reduces its antifungal spectrum compared to this compound, targeting only Candida albicans .

Activity Comparison :

- This compound’s biofilm disruption is unique among pyrone derivatives, making it valuable for agricultural antifungals .

Biologische Aktivität

Fusapyrone is a natural compound primarily derived from the fungus Fusarium semitectum. It has garnered attention for its notable biological activities, particularly its antifungal properties. This article aims to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Biosynthesis

This compound belongs to the class of compounds known as α-pyrones. Its biosynthesis involves polyketide synthases (PKS), particularly FmPKS40, which plays a crucial role in the production of this compound and its derivative, deoxythis compound. Research indicates that the loss of specific genes related to histone modification can significantly reduce the production of these compounds, highlighting their intricate biosynthetic pathways .

Antifungal Activity

This compound exhibits significant antifungal activity against various plant pathogenic fungi and some human pathogens. Key findings include:

- Efficacy Against Plant Pathogens : this compound showed considerable antifungal activity against several filamentous fungi, including Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. It was less effective against Fusarium species .

- Human Pathogens : The compound also demonstrated effectiveness against agents of human mycoses, particularly within the genus Aspergillus, indicating potential therapeutic applications in treating fungal infections .

Table 1: Antifungal Activity of this compound Against Various Fungi

| Fungal Species | Sensitivity to this compound |

|---|---|

| Alternaria alternata | High |

| Aspergillus flavus | High |

| Botrytis cinerea | High |

| Cladosporium cucumerinum | Moderate |

| Fusarium species | Low |

The antifungal mechanisms of this compound are primarily attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic processes. The compound's interaction with fungal cell walls and membranes leads to increased permeability, resulting in cell death. Additionally, this compound may interfere with the synthesis of essential components required for fungal growth .

Case Study 1: Opportunistic Infection by Fusarium spp.

A notable case involved a 62-year-old male with acute myeloid leukemia who developed an opportunistic infection caused by Fusarium spp. After presenting with fever and skin lesions, laboratory tests confirmed the presence of fungal hyphae in blood cultures. The patient was treated with lipid-based Amphotericin B and Voriconazole, leading to recovery . This case underscores the clinical relevance of this compound and related compounds in treating serious fungal infections.

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

- Inhibition of Ochratoxigenic Species : this compound has been tested against ochratoxigenic species within the Aspergillus section Nigri, showing promising results in inhibiting their growth .

- Disruption of Biofilms : Novel derivatives of this compound have been isolated that demonstrate the ability to disrupt fungal biofilms, which are often resistant to conventional antifungal therapies .

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Antifungal Activity | Effective against multiple pathogenic fungi |

| Mechanism of Action | Disrupts cell membranes and inhibits metabolic processes |

| Biofilm Disruption | New derivatives show potential in biofilm inhibition |

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and purifying fusapyrone from fungal cultures?

this compound is typically isolated from Fusarium species (e.g., F. semitectum) using solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural confirmation requires NMR and mass spectrometry, with purity assessed via HPLC (>98%) . Recent studies emphasize the importance of verifying structural revisions (e.g., corrected stereochemistry in 2006) to avoid misinterpretations .

Q. How is the antifungal activity of this compound quantitatively assessed in vitro?

Antifungal efficacy is measured using disk diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). For example, MICs against Aspergillus carbonarius and A. niger range from 6.0 to 11.6 µg/mL, with dose-dependent inhibition of hyphal growth and mycotoxin production . Researchers must standardize fungal strains and growth media to ensure reproducibility.

Q. What model organisms are used to evaluate this compound’s toxicity and environmental safety?

The brine shrimp (Artemia salina) bioassay is commonly employed to assess zoo-toxicity. This compound shows low toxicity (LC50 > 500 µM), while deoxythis compound exhibits moderate toxicity (LC50 = 37.1 µM), highlighting structure-activity differences . Phytotoxicity is tested on plants like tomato seedlings, where this compound does not induce chlorosis or necrosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Discrepancies in MICs (e.g., Aspergillus tubingensis: 11.6 µg/mL vs. other studies) often arise from variations in fungal strain virulence, culture conditions, or solvent carriers. To address this, use CLSI guidelines for antifungal susceptibility testing, include positive controls (e.g., amphotericin B), and report detailed experimental parameters (e.g., pH, incubation time) .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other antifungals?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, combining this compound with silver nanoparticles (10–60 nm) synthesized by Fusarium species enhances antifungal activity against postharvest pathogens . Include isobolograms to visualize synergism/antagonism and validate results with in planta assays .

Q. How can structural modifications of this compound improve its bioactivity and stability?

Structure-activity relationship (SAR) studies reveal that the α-pyrone ring and side-chain hydroxyl groups are critical for antifungal activity. Derivatives with alkyl chain modifications show enhanced solubility in polar solvents (e.g., DMSO) and improved efficacy against Botrytis cinerea . Computational modeling (e.g., molecular docking) can predict binding affinity to fungal targets like chitin synthase .

Q. Methodological Challenges and Solutions

Q. How should researchers handle this compound’s poor aqueous solubility in in vivo assays?

Use solubilizing agents like cyclodextrins or lipid-based nanoemulsions. For grapevine trials, this compound dissolved in ethanol (100 µg/mL) reduced A. carbonarius colonization by 6 log units, demonstrating practical applicability despite solubility limitations .

Q. What strategies mitigate this compound degradation during long-term storage?

Store this compound at -20°C in anhydrous DMSO or ethanol. Degradation products can be monitored via LC-MS, with stability studies confirming >90% integrity after 6 months under recommended conditions .

Q. Data Interpretation and Reporting

Q. How can researchers validate this compound’s mechanism of action given its unknown molecular targets?

Combine transcriptomics (RNA-seq) and proteomics to identify differentially expressed genes/proteins in treated fungi. For example, this compound disrupts biofilm formation in Candida spp., suggesting interference with quorum sensing pathways . Use CRISPR-Cas9 knockouts to confirm target relevance .

Q. What criteria should guide the selection of this compound for agricultural vs. clinical applications?

Prioritize this compound for agricultural use due to its low phytotoxicity and efficacy against plant pathogens (e.g., Alternaria alternata). For clinical applications, further toxicity profiling in mammalian cell lines and pharmacokinetic studies are required .

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEECQDWUNPZALD-ZBNIOBMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.